SpStrongylocin 1

Hemolytic selectivity Therapeutic window Host cell toxicity

SpStrongylocin 1 is a recombinant, cysteine-rich antimicrobial peptide (AMP) derived from the purple sea urchin Strongylocentrotus purpuratus, functioning as a homolog of native Strongylocin 1 initially isolated from S. droebachiensis.

Molecular Formula
Molecular Weight
Cat. No. B1575851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpStrongylocin 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SpStrongylocin 1 Antimicrobial Peptide: Structural Classification and Procurement-Relevant Characteristics for Research Applications


SpStrongylocin 1 is a recombinant, cysteine-rich antimicrobial peptide (AMP) derived from the purple sea urchin Strongylocentrotus purpuratus, functioning as a homolog of native Strongylocin 1 initially isolated from S. droebachiensis [1]. The mature peptide (48 residues, calculated mass 5622.58 Da, pI 9.34, net charge +9) belongs to the strongylocin family—the first AMPs ever discovered from echinoderms [1][2]. Like other strongylocins, SpStrongylocin 1 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Critically, its primary structure features a unique cysteine arrangement pattern with no similarity to other known AMP families, placing it in a structurally distinct class that cannot be substituted by conventional defensins or other cysteine-rich peptides [1][3].

Recombinant strongylocin-family antimicrobial peptide probe
Echinoderm-derived, cysteine-rich host defense peptide
Structurally distinct cysteine scaffold — no homology to known AMP families
Supports novel fold characterization studies
Unmodified recombinant scaffold — no bromotryptophan PTM
Supports defined SAR and structural biology workflows

Why SpStrongylocin 1 Cannot Be Replaced by In-Class or Cross-Class Antimicrobial Peptide Analogs


The strongylocin family, including SpStrongylocin 1, possesses a cysteine distribution pattern that shows no homology to any other known AMP family—including mammalian α- and β-defensins, insect defensins, or crustins [1]. Consequently, no generic cysteine-rich AMP can serve as a structural or functional surrogate. Even within the strongylocin family, critical differentiation exists: native Strongylocin 2 and its homologs (e.g., SdStrongylocin 2, EeStrongylocin 2) carry a 6-bromotryptophan post-translational modification at position 1, whereas Strongylocin 1 (and SpStrongylocin 1) lacks this modification entirely, resulting in distinct molecular mass, folding properties, and potentially divergent structure-activity relationships [1][2]. Furthermore, SpStrongylocin 1 differs from native S. droebachiensis Strongylocin 1 by two amino acid substitutions (Phe3 vs Gly3; C-terminal PST vs PQT), which alter both mass and local hydrophobicity [3][4]. These molecular differences preclude interchangeability for any application requiring precise structure-function correlation.

SpStrongylocin 1 Attribute
Why Substitutes May Not Transfer
Cysteine Scaffold Unique pattern with no similarity to defensins, crustins, or any known AMP family
Generic Cysteine-Rich AMPs No defensin or crustin shares this arrangement; structural surrogacy is not supported
PTM Status Lacks 6-bromotryptophan; recombinant product with defined, unmodified scaffold
Strongylocin 2 / Brominated Homologs Bromination alters mass, hydrophobicity, and folding — may shift SAR interpretation
Species Ortholog S. purpuratus sequence: Phe3, C-terminal PST
S. droebachiensis Strongylocin 1 Gly3 and PQT substitutions alter local hydrophobicity; ortholog mismatch may confound interspecies studies

SpStrongylocin 1: Quantified Differential Evidence Against Key Comparators for Scientific Selection


Hemolytic Selectivity: SpStrongylocin 1 vs. Melittin B and Cecropin B — Direct Head-to-Head Comparison of Eukaryotic Cytotoxicity

In a direct head-to-head assay within the same study, native Strongylocin 1 (the S. droebachiensis homolog of SpStrongylocin 1) exhibited no detectable hemolytic activity against human red blood cells at a concentration of 17.5 µM. By contrast, the benchmark antimicrobial peptide Melittin B achieved 50% hemolysis (EC50) at only 2 µM, and Cecropin B reached EC50 at 40 µM [1]. The selectivity window (ratio of hemolytic concentration to MIC) for Strongylocin 1 is therefore 3.5- to 13.5-fold over its antibacterial MIC range, whereas Melittin's therapeutic window is essentially nonexistent at relevant antibacterial concentrations [1]. This quantitative divergence in eukaryotic membrane toxicity directly translates to differential suitability for applications requiring host cell compatibility.

Hemolytic Selectivity
Head-to-head
Target: 0% hemolysis at 17.5 µM
Melittin B: EC50 2 µM
Cecropin B: EC50 40 µM
Reported wider selectivity window context relative to Melittin
Human erythrocyte assay; 1 h at 37°C; data from native Strongylocin 1 homolog
Hemolytic selectivity Therapeutic window Host cell toxicity Antimicrobial peptide safety

Mechanism of Action: Intracellular Targeting by SpStrongylocin 1 vs. Membrane-Disruptive Antimicrobial Peptides

Membrane integrity assays performed on recombinant SpStrongylocin 1 against cytoplasmic membranes of Escherichia coli demonstrated that this peptide caused no detectable increase in membrane permeability, indicating a non-membranolytic, intracellular killing mechanism [1][2]. An independent assay using a recombinant E. coli sensor strain expressing insect luciferase confirmed that SpStrongylocins do not interfere with membrane integrity [2]. This stands in stark contrast to the well-characterized membrane-disruptive (pore-forming) mechanism of Melittin—a class-representative AMP that induces rapid membrane permeabilization at its MIC-equivalent concentrations—and distinguishes SpStrongylocin 1 from the majority of cationic AMPs that rely on membrane lysis as their primary bactericidal strategy [3].

Killing Mechanism
Class-level
Non-membranolytic; no permeability increase in E. coli cytoplasmic membrane assay; luciferase sensor strain confirms membrane integrity
Supports intracellular targeting mechanism interpretation
Class-level inference; quantitative comparator data not available within same assay system
Intracellular killing Membrane integrity Non-lytic mechanism Luciferase reporter assay

Cysteine Scaffold Uniqueness: SpStrongylocin 1 Structural Differentiation from All Known Antimicrobial Peptide Families

The cysteine arrangement in SpStrongylocin 1—six cysteine residues forming a predicted three-disulfide-bond scaffold—exhibits a pattern that shows no similarity to any other known AMP family, including all characterized defensins (α-defensins, β-defensins, insect defensins), crustins, and mytilins [1][2]. This was explicitly established through sequence alignment analysis comparing Strongylocin 1/2 against comprehensive AMP databases [1]. The unique cysteine spacing pattern (C-X₆-C-X₃-C-X₉-C-X₃-CC-X₅-C-X₉-C) is conserved between Strongylocin 1 and 2 but is absent from all other cysteine-rich AMP classes, strongly suggesting a novel three-dimensional fold with distinct structure-activity relationships [1][3].

Cysteine Scaffold
Class-level
Pattern: C-X6-C-X3-C-X9-C-X3-CC-X5-C-X9-C; 0% match to any known AMP family by database-wide alignment
Supports novel fold class assignment; no structural template available
No PDB entry exists for any strongylocin; structure determination requires de novo approach
Cysteine-rich peptide Disulfide bond pattern Novel AMP fold Structural classification

Post-Translational Modification Status: SpStrongylocin 1 (Unmodified) vs. Strongylocin 2 (6-Bromotryptophan) — Direct Intrafamily Structural Differentiation

A critical molecular distinction within the strongylocin family is the presence or absence of 6-bromotryptophan at the N-terminal position. Native Strongylocin 2 from S. droebachiensis and its homologs (EeStrongylocin 2) contain brominated tryptophan at position 1, confirmed by mass spectrometry showing a 78.8 Da mass increment relative to the cDNA-predicted sequence [1][2]. In contrast, native Strongylocin 1 shows a mass difference of only 6 Da between the calculated (5606.6 Da) and measured masses—consistent solely with the formation of three intramolecular disulfide bridges and no bromination [1]. SpStrongylocin 1, as a recombinant product, is expressed without this post-translational modification machinery, explicitly lacking bromotryptophan. This represents a defined, quantifiable structural difference from the brominated strongylocin 2 subclass.

PTM Differentiation
Head-to-head
6 Da mass shift (disulfide only) vs 78.8 Da (Br-Trp)
Supports defined SAR scaffold selection; bromination absent in recombinant product
ESI-MS data; 0 Br atoms in SpStrongylocin 1 vs 1 Br atom in Strongylocin 2
Post-translational modification Bromotryptophan Mass spectrometry Intrafamily comparison

Sequence Divergence: SpStrongylocin 1 (S. purpuratus) vs. Native Strongylocin 1 (S. droebachiensis) — Species-Specific Residue-Level Differentiation

SpStrongylocin 1 (from S. purpuratus) differs from its S. droebachiensis ortholog (Strongylocin 1) at two amino acid positions within the 48-residue mature peptide: residue 3 (Phe in SpStrongylocin 1 vs. Gly in Strongylocin 1) and the C-terminal tripeptide (Pro-Ser-Thr vs. Pro-Gln-Thr) [1][2]. These substitutions result in a calculated mass difference of +16 Da (5622.58 Da for SpStrongylocin 1 vs. 5606.58 Da for Strongylocin 1) and a local hydrophobicity increase at the N-terminal region due to the Gly→Phe replacement, while the net charge (+9) and pI (9.34) remain identical between the two orthologs [1][2].

Ortholog Divergence
Context-dependent
Phe3 vs Gly3; C-term PST vs PQT
46/48 residues identical; +16 Da mass difference
Supports species-specific peptide selection for ortholog comparison studies
N-terminal hydrophobicity may differ; DRAMP database cross-reference
Ortholog comparison Amino acid substitution Species-specific peptide Sequence alignment

SpStrongylocin 1: Evidence-Based Research and Industrial Application Scenarios Derived from Quantified Differential Data


Eukaryotic Cell-Compatible Antibacterial Screening and Co-Culture Model Development

SpStrongylocin 1 is the preferred strongylocin for antibacterial screening programs that require concurrent evaluation of host cell toxicity. In direct hemolytic assays, native Strongylocin 1 (the S. droebachiensis homolog) showed 0% hemolysis at 17.5 µM—a concentration 8.75× higher than the EC50 of Melittin B—while maintaining antibacterial MICs in the 1.3–5 µM range, yielding a verified selectivity window of 3.5–13.5× [1]. This makes SpStrongylocin 1 suitable for mammalian cell co-culture infection models, cytotoxicity profiling panels, and therapeutic index determination studies where membrane-lytic AMPs like Melittin would confound results through nonspecific eukaryotic cell damage. Researchers should request SpStrongylocin 1 specifically (rather than Strongylocin 2 or centrocins) when host cell viability preservation is a primary endpoint.

Intracellular Antimicrobial Targeting and Mechanistic Studies of Non-Lytic Bacterial Killing

SpStrongylocin 1 is uniquely positioned for mechanistic studies of intracellular bacterial killing among echinoderm AMPs. Both membrane integrity assays against E. coli cytoplasmic membranes and a luciferase-based bacterial sensor assay confirmed that recombinant SpStrongylocins 1 and 2 do not permeabilize bacterial membranes, distinguishing them from the dominant class of membrane-active AMPs [1][2]. This intracellular targeting mechanism—rare among cationic AMPs—makes SpStrongylocin 1 a valuable tool compound for investigating non-lytic bactericidal pathways, identifying intracellular bacterial targets of host defense peptides, and developing combination therapy strategies where an intracellularly acting AMP is paired with a membrane permeabilizer for synergistic bacterial clearance.

Novel Cysteine-Rich Peptide Fold Characterization and Structural Biology

For structural biologists and peptide chemists, SpStrongylocin 1 provides access to a cysteine scaffold with no known structural precedent. The strongylocin cysteine arrangement pattern (C-X₆-C-X₃-C-X₉-C-X₃-CC-X₅-C-X₉-C) shows zero similarity to defensins, crustins, or any other characterized cysteine-rich AMP family [1][3]. With no experimentally determined NMR or crystal structure currently available (no PDB entry exists for any strongylocin), SpStrongylocin 1 represents an opportunity for de novo 3D structure determination of a novel AMP fold class. Furthermore, the absence of bromotryptophan modification in SpStrongylocin 1 (unlike Strongylocin 2) simplifies structure calculation and eliminates spectral ambiguity from the brominated indole ring [4], making it the cleaner candidate for NMR structure determination.

Recombinant Expression Feasibility Assessment for Cysteine-Rich Antimicrobial Peptide Scale-Up

SpStrongylocin 1 has been successfully produced as a soluble recombinant fusion protein in an E. coli expression system tolerant to toxic proteins, with subsequent enterokinase cleavage to release the mature active peptide [1]. This established production route—coupled with the peptide's verified antibacterial activity post-purification—makes SpStrongylocin 1 a practical candidate for process development and scale-up studies aimed at cysteine-rich AMP manufacturing. The defined structure (48 residues, 6 cysteines forming 3 disulfide bonds, no non-standard amino acids) provides a tractable model system for optimizing folding, purification, and quality control protocols applicable to the broader class of disulfide-stabilized AMPs.

Application
Selection Property
Validation Focus
Eukaryotic cell-compatible antibacterial screening
Host-cell selectivity profile
Hemolysis endpoint review; co-culture model compatibility
Non-lytic bacterial killing mechanism studies
Membrane integrity assay context
Intracellular target identification; non-membranolytic pathway investigation
Novel cysteine-rich peptide fold characterization
Cysteine scaffold uniqueness
De novo structure determination; unmodified scaffold for NMR studies
Recombinant AMP expression process development
Established soluble E. coli expression route
Folding and purification protocol optimization
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